![molecular formula C21H18ClFN2O3S B3929419 N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3929419.png)
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has gained significant attention in recent years due to its potential use in the treatment of various neurological disorders.
Wirkmechanismus
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability and neurotransmitter release. By blocking these channels, this compound reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing pain and seizures, protecting against neuronal damage, and improving motor function in Parkinson's disease models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for T-type calcium channels, which allows for more precise targeting of neuronal activity. However, a limitation is that this compound has only been tested in preclinical models, and its efficacy and safety in humans have yet to be fully established.
Zukünftige Richtungen
There are several future directions for research on N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. These include further preclinical studies to establish its safety and efficacy in humans, exploring its potential use in other neurological disorders, and investigating its mechanisms of action at the molecular level.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective targeting of T-type calcium channels makes it a valuable tool for studying neuronal activity and neurotransmitter release. However, further research is needed to fully understand its mechanisms of action and establish its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-chlorobenzyl)-N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has shown promising results in preclinical studies for the treatment of various neurological disorders, including neuropathic pain, epilepsy, and Parkinson's disease. It has been found to be effective in reducing pain and seizures in animal models. Additionally, it has shown neuroprotective effects in Parkinson's disease models.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-[(4-chlorophenyl)methyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c22-17-12-10-16(11-13-17)14-24-21(26)15-25(20-9-5-4-8-19(20)23)29(27,28)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHHHLFIIVNDKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.